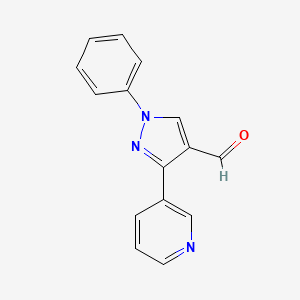

1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde

Description

The exact mass of the compound 1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-3-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-11-13-10-18(14-6-2-1-3-7-14)17-15(13)12-5-4-8-16-9-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZVXJJNBAJELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358095 | |

| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36640-50-3 | |

| Record name | 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde. This molecule, possessing a unique constellation of aromatic and heterocyclic moieties, is of significant interest in medicinal chemistry and materials science. This document outlines the theoretical basis and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for the structural elucidation and purity assessment of this compound. The guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific compound of interest, 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₁₅H₁₁N₃O, Molecular Weight: 249.27 g/mol ), combines the pyrazole core with a phenyl group at the N1 position, a pyridinyl group at the C3 position, and a reactive carbaldehyde group at the C4 position. This unique arrangement of functionalities makes it a versatile building block for the synthesis of more complex molecular architectures. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this compound.

Molecular Structure and Key Spectroscopic Regions

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features that will give rise to characteristic signals in the various spectra are:

-

Aromatic Protons: Protons on the N-phenyl ring and the pyridinyl ring.

-

Pyrazole Ring Protons: The single proton on the pyrazole ring.

-

Aldehyde Proton: The highly deshielded proton of the carbaldehyde group.

-

Aromatic and Heteroaromatic Carbons: The distinct carbon environments of the phenyl, pyridinyl, and pyrazole rings.

-

Carbonyl Carbon: The carbon of the aldehyde group.

-

Vibrational Modes: Stretching and bending vibrations of C=O, C=N, C=C, and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Based on the analysis of similar structures, the expected chemical shifts (δ) in a deuterated chloroform (CDCl₃) solvent are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.10 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~9.20 | Doublet | 1H | Pyridinyl H2' |

| ~8.70 | Doublet | 1H | Pyridinyl H6' |

| ~8.50 | Singlet | 1H | Pyrazole H5 |

| ~8.20 | Doublet of Triplets | 1H | Pyridinyl H4' |

| ~7.80 | Doublet | 2H | Phenyl H2, H6 |

| ~7.50 | Triplet | 2H | Phenyl H3, H5 |

| ~7.40 | Triplet | 1H | Phenyl H4 |

| ~7.35 | Doublet of Doublets | 1H | Pyridinyl H5' |

Causality Behind Expected Shifts:

-

The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

-

The protons on the pyridinyl ring are deshielded by the electronegative nitrogen atom, with the proton at the 2' position being the most deshielded.

-

The pyrazole H5 proton is also expected to be in the aromatic region, its exact position influenced by the electronic effects of the adjacent phenyl and carbaldehyde groups.

-

The protons on the N-phenyl ring will exhibit a typical splitting pattern for a monosubstituted benzene ring.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | Aldehyde Carbonyl (C=O) |

| ~152.0 | Pyrazole C3 |

| ~150.0 | Pyridinyl C2' |

| ~148.0 | Pyridinyl C6' |

| ~140.0 | Pyrazole C5 |

| ~138.0 | Phenyl C1 |

| ~135.0 | Pyridinyl C4' |

| ~130.0 | Phenyl C4 |

| ~129.5 | Phenyl C3, C5 |

| ~128.0 | Pyridinyl C3' |

| ~124.0 | Pyridinyl C5' |

| ~120.0 | Phenyl C2, C6 |

| ~118.0 | Pyrazole C4 |

Expertise in Spectral Interpretation:

The assignment of carbon signals is based on established chemical shift ranges and the expected electronic effects of the substituents. The carbonyl carbon of the aldehyde is characteristically found at a very low field. The carbons directly attached to nitrogen atoms in the heterocyclic rings (pyrazole C3, C5, and pyridinyl C2', C6') are also significantly deshielded.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a wider spectral width (e.g., 0 to 200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum

For 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, a high-resolution mass spectrum (HRMS) is expected to show the molecular ion peak corresponding to its exact mass.

Table 3: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion |

| 250.0975 | [M+H]⁺ (Protonated Molecule) |

| 272.0794 | [M+Na]⁺ (Sodium Adduct) |

| 249.0902 | [M]⁺ (Molecular Ion) |

Trustworthiness of Data:

The observation of the protonated molecule [M+H]⁺ with high mass accuracy (typically within 5 ppm) provides strong evidence for the elemental composition of the synthesized compound. The presence of adducts like [M+Na]⁺ is also common and further supports the molecular weight assignment.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

-

Data Analysis: Identify the molecular ion peak and any common adducts. Compare the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₁₅H₁₁N₃O.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups in a molecule.

Expected IR Absorption Bands

The IR spectrum of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde will be characterized by several key absorption bands.

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1690 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1580, ~1490 | Medium-Strong | Aromatic C=C and C=N Stretching |

| ~1380 | Medium | C-N Stretch |

| Below 900 | Medium-Strong | Aromatic C-H Bending (Out-of-plane) |

Authoritative Grounding:

The strong absorption around 1690 cm⁻¹ is highly characteristic of an aromatic aldehyde carbonyl group. The presence of the weak Fermi doublet for the aldehyde C-H stretch is also a key diagnostic feature. The absorptions in the 1600-1490 cm⁻¹ region are indicative of the various aromatic and heteroaromatic ring systems.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Synthesis and Characterization Workflow

The synthesis of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes, with the Vilsmeier-Haack reaction being a common method for the formylation of pyrazoles.[1] A typical workflow for the synthesis and characterization is depicted below.

Figure 1: A generalized workflow for the synthesis and spectroscopic characterization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic characterization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde requires a multi-faceted approach, integrating data from NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. This guide provides a framework for researchers to acquire, interpret, and validate the spectroscopic data for this important heterocyclic compound, thereby ensuring the scientific integrity of their subsequent research.

References

-

Patel, R. V., Patel, P. K., & Kumari, P. (2014). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 26(18), 6143–6147. [Link]

-

Urbonas, A., Tumkevicius, S., & Vaskelis, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1–21. [Link]

-

PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Urbonas, A., Tumkevicius, S., & Vaskelis, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

-

El-Dean, A. M. K., El-Gaby, M. S. A., & Gaber, H. M. (2014). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Serbian Chemical Society, 79(2), 199-242. [Link]

-

Ather, A. H., et al. (2011). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2876. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Substituted Pyrazole-4-Carbaldehydes: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

Substituted pyrazole-4-carbaldehydes are a cornerstone class of heterocyclic compounds, serving as exceptionally versatile intermediates in the synthesis of a wide array of biologically active molecules. Their intrinsic structural features, including the stable pyrazole core and the synthetically malleable aldehyde group, have positioned them as privileged scaffolds in medicinal chemistry. This technical guide provides an in-depth review of the synthesis, chemical reactivity, and diverse applications of substituted pyrazole-4-carbaldehydes. We will explore the predominant synthetic methodologies, with a particular focus on the Vilsmeier-Haack reaction, and detail the subsequent chemical transformations that underscore their utility as molecular building blocks. Furthermore, this guide will highlight their significant role in the development of novel therapeutic agents, offering insights into structure-activity relationships and future perspectives for researchers, scientists, and professionals in drug development.

Introduction: The Privileged Pyrazole Scaffold and the Versatility of the 4-Formyl Group

1.1. Significance of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent feature in a multitude of pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its metabolic stability. Pyrazole and its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] Notable drugs containing the pyrazole scaffold include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole, underscoring the therapeutic importance of this heterocyclic system.[2]

1.2. The Role of the 4-Carbaldehyde Moiety as a Synthetic Handle

The introduction of a carbaldehyde (formyl) group at the C4 position of the pyrazole ring dramatically enhances its synthetic utility. This electron-withdrawing group activates the pyrazole ring for certain transformations and, more importantly, serves as a versatile functional handle for a vast array of chemical modifications. The aldehyde can be readily converted into a wide range of other functional groups and can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This synthetic flexibility allows for the systematic exploration of chemical space around the pyrazole core, a critical aspect of modern drug discovery and lead optimization.

Synthetic Strategies for Substituted Pyrazole-4-Carbaldehydes

The preparation of substituted pyrazole-4-carbaldehydes can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

2.1. The Vilsmeier-Haack Reaction: The Workhorse for Pyrazole Formylation

The Vilsmeier-Haack reaction is the most widely employed and efficient method for the synthesis of pyrazole-4-carbaldehydes.[4][5] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][6]

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired pyrazole-4-carbaldehyde. A key advantage of the Vilsmeier-Haack reaction is its broad scope. It is particularly effective for the formylation of hydrazones, which can be readily prepared from the condensation of ketones with hydrazines.[5][7] This one-pot cyclization and formylation approach provides a direct and high-yielding route to a diverse range of 1,3,5-trisubstituted pyrazole-4-carbaldehydes.[8][9]

-

Step 1: Formation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is typically formed in situ and used immediately.[4]

-

Step 2: Formylation Reaction: Dissolve the substituted hydrazone in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Step 3: Reaction Progression and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

-

Step 4: Hydrolysis and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until it is alkaline.

-

Step 5: Purification: The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.[4]

Caption: Workflow for the Vilsmeier-Haack Synthesis.

2.2. Other Synthetic Approaches

While the Vilsmeier-Haack reaction is predominant, other methods for synthesizing pyrazole-4-carbaldehydes exist.

Substituted 4-methylpyrazoles can be oxidized to the corresponding 4-carbaldehydes using various oxidizing agents, such as selenium dioxide (SeO₂) or chromium-based reagents. This method is useful when the corresponding 4-methylpyrazole is readily available.

The reduction of pyrazole-4-carboxylic acids or their corresponding esters and acid chlorides can also yield pyrazole-4-carbaldehydes. Reagents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH₄) at low temperatures are commonly used for this transformation.[5] Careful control of the reaction conditions is necessary to prevent over-reduction to the corresponding alcohol.

Table 1: Comparison of Synthetic Methods for Pyrazole-4-Carbaldehydes

| Method | Starting Materials | Reagents | Advantages | Disadvantages |

| Vilsmeier-Haack Reaction | Hydrazones, Substituted Pyrazoles | DMF, POCl₃ | High yields, broad scope, one-pot potential | Harsh acidic conditions, may not be suitable for sensitive substrates |

| Oxidation of 4-Methylpyrazoles | 4-Methylpyrazoles | SeO₂, CrO₃, MnO₂ | Good for specific substrates | Use of toxic heavy metal oxidants, potential for over-oxidation |

| Reduction of Carboxylic Acid Derivatives | Pyrazole-4-carboxylic acids/esters | DIBAL-H, LiAlH₄ | Milder conditions for some substrates | Requires synthesis of the carboxylic acid precursor, risk of over-reduction |

Chemical Reactivity and Synthetic Transformations

The synthetic versatility of substituted pyrazole-4-carbaldehydes lies in the reactivity of both the aldehyde group and the pyrazole ring itself.

3.1. Reactions at the Aldehyde Functionality

The formyl group is a gateway to a plethora of chemical transformations, allowing for the introduction of diverse functionalities.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding pyrazole-4-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Reduction to the 4-hydroxymethylpyrazole is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).[5]

-

Reductive Amination: This powerful reaction allows for the introduction of various amine functionalities by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Condensation Reactions: Pyrazole-4-carbaldehydes readily undergo condensation reactions with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Claisen-Schmidt condensations to form α,β-unsaturated systems.[11]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to a variety of substituted alkenes by reacting the aldehyde with the corresponding phosphorus ylides or phosphonate carbanions.

-

Formation of Heterocycles: The aldehyde group can serve as a key building block for the construction of other heterocyclic rings fused to or substituted on the pyrazole core. For instance, reaction with guanidine or amidines can lead to the formation of pyrazolopyrimidines.

Caption: Key Synthetic Transformations of Pyrazole-4-Carbaldehydes.

3.2. Reactions involving the Pyrazole Ring

The pyrazole ring itself can also undergo further functionalization, often influenced by the substituents already present.

-

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce further diversity, which can be crucial for modulating biological activity.

-

Halogenation: Electrophilic halogenation can occur at the available positions on the pyrazole ring, providing further handles for cross-coupling reactions.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyrazole-4-carbaldehydes are invaluable intermediates in the synthesis of a wide range of biologically active compounds.[2][8] Their derivatives have demonstrated a remarkable array of pharmacological activities.

4.1. As Key Intermediates for Bioactive Molecules

The synthetic transformations described above have been extensively utilized to prepare libraries of compounds for high-throughput screening. For instance, the reductive amination of pyrazole-4-carbaldehydes is a common strategy to introduce diverse amine side chains, which can significantly impact the compound's interaction with its biological target. Similarly, condensation reactions have been used to generate chalcone-like structures with potent anti-inflammatory and anticancer activities.[11]

4.2. Structure-Activity Relationship (SAR) Insights

The ease of functionalization of pyrazole-4-carbaldehydes makes them ideal scaffolds for systematic structure-activity relationship (SAR) studies.[12][13][14] By systematically modifying the substituents at the N1, C3, and C5 positions of the pyrazole ring, as well as the functionality derived from the C4-carbaldehyde, researchers can probe the key interactions with a biological target and optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. For example, in the development of cannabinoid receptor antagonists, modifications around a pyrazole core, which could be derived from a corresponding carbaldehyde, were crucial in defining the structural requirements for potent and selective activity.[13][14]

Table 2: Examples of Bioactive Molecules Derived from Substituted Pyrazole-4-Carbaldehydes

| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |

| Pyrazole-based Chalcones | Anti-inflammatory, Analgesic | Inflammation, Pain | [11] |

| Pyrazolopyrimidines | Kinase Inhibitors | Oncology | [4] |

| Substituted Pyrazole Amides | Cannabinoid Receptor (CB1) Antagonists | Obesity, Metabolic Disorders | [13][14] |

| Pyrazole-based Schiff Bases | Antimicrobial, Antifungal | Infectious Diseases | [8] |

| Pyrazole-4-carboxamides | Anti-leukemic | Oncology | [9] |

| Pyrazole-based FabH Inhibitors | Fatty Acid Biosynthesis | Antibacterial | [15] |

Conclusion and Future Perspectives

Substituted pyrazole-4-carbaldehydes have firmly established themselves as indispensable building blocks in the realm of medicinal chemistry and drug discovery. The robustness and versatility of synthetic methods for their preparation, particularly the Vilsmeier-Haack reaction, coupled with the vast array of chemical transformations they can undergo, ensure their continued importance. Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, including green chemistry approaches and novel catalytic systems. Furthermore, the application of these scaffolds in the design of inhibitors for novel and challenging biological targets, as well as their incorporation into advanced drug delivery systems and chemical biology probes, represents exciting avenues for future exploration. The continued investigation of substituted pyrazole-4-carbaldehydes will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of human diseases.

References

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 124-133. [Link]

-

Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

Kleizienė, N., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]

-

Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthetic Protocols and Pharmacological Activities of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(3), 37-43. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

-

Selvam, T. P., et al. (2014). Synthesis and biological activities of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

Seshadri, S. (1973). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Scientific & Industrial Research, 32(11), 589-601. [Link]

-

Lisurek, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 115-128. [Link]

-

Popov, A. V., et al. (2012). Synthesis and Reactions of Pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

Prakash, O., & Kumar, A. (2007). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications, 37(19), 3241-3246. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

-

Kumar, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27372. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-11. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

He, X., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4575-4578. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. jpsionline.com [jpsionline.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciensage.info [sciensage.info]

- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Bioactivity of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] The incorporation of a pyridine ring and a phenyl group into the pyrazole structure, as seen in 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, presents a molecule with significant potential for therapeutic applications. While this specific compound is not extensively studied, its structural similarity to other biologically active pyrazole derivatives allows for the prediction of its bioactivity profile. This guide provides a comprehensive overview of the predicted bioactivities of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde and outlines a strategic, multi-faceted approach for its validation, encompassing both computational and in-vitro methodologies.

Predicted Bioactivities: An Evidence-Based Postulation

Based on the extensive literature on analogous pyrazole structures, it is predicted that 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde will primarily exhibit anti-inflammatory and anticancer activities.

Several studies on 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives have demonstrated significant analgesic and anti-inflammatory effects.[4][5] For instance, derivatives of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde have shown potent analgesic and anxiolytic activities in vivo.[4] Furthermore, the pyrazole core is a key component of the selective COX-2 inhibitor, Celecoxib, a widely used anti-inflammatory drug, suggesting a potential mechanism of action for novel pyrazole-based compounds.[6]

In the realm of oncology, pyrazole derivatives have been investigated as inhibitors of various protein kinases and other cancer-related targets.[5][7] For example, pyrazole-linked pyrazoline derivatives have been shown to act as EGFR kinase inhibitors with anti-proliferative activity against human cancer cell lines.[5] The structural motifs within 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde are amenable to interactions with the ATP-binding sites of kinases, making this a promising area of investigation.

Computational Prediction of Bioactivity: A Virtual Screening Approach

To refine our predictions and understand the potential molecular mechanisms of action, a computational approach employing molecular docking is proposed. This in-silico technique models the interaction between a small molecule (ligand) and a protein (receptor) to predict the binding affinity and orientation of the ligand at the protein's active site.

Key Protein Targets for Molecular Docking

| Predicted Activity | Protein Target | Rationale for Selection | PDB ID (Example) |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | A key enzyme in the inflammatory pathway and the target of many NSAIDs. Pyrazole derivatives are known COX-2 inhibitors.[6][8] | 1CX2 |

| Anti-inflammatory | Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine; its inhibition is a therapeutic strategy for inflammatory diseases. | 2AZ5 |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Overexpressed in many cancers; its inhibition can block cancer cell proliferation. Pyrazole derivatives have shown inhibitory activity.[5] | 1M17 |

| Anticancer | Tubulin | A key component of the cytoskeleton; its disruption can lead to cell cycle arrest and apoptosis. | 3E22 |

Conceptual Workflow for Molecular Docking

Caption: A conceptual workflow for predicting bioactivity using molecular docking.

In-Vitro Validation of Predicted Anticancer Activity

To empirically validate the predicted anticancer properties, a series of in-vitro assays should be conducted. A foundational and widely used method is the MTT assay, which assesses cell viability.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

In-Vitro Validation of Predicted Anti-inflammatory Activity

The anti-inflammatory potential of the compound can be assessed through its ability to inhibit key inflammatory mediators and pathways.

Experimental Protocol: COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.[10] The assay can be performed using commercially available kits that typically measure the production of prostaglandin E2 (PGE2) via a colorimetric or fluorometric method.[11]

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

-

COX-2 inhibitor screening assay kit (containing necessary buffers and detection reagents)

-

Positive control (e.g., Celecoxib)

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit's instructions.

-

Inhibitor Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Also, include a vehicle control, a positive control, and a no-enzyme control.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the no-enzyme control.

-

Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Termination and Detection: After a specific incubation period, stop the reaction and add the detection reagents according to the kit's protocol.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Release

Principle: This cell-based assay determines the compound's ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[4][12]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

-

ELISA kits for TNF-α and IL-6

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 values.

Underlying Signaling Pathway: NF-κB

The production of many pro-inflammatory cytokines is regulated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α and IL-6.

Sources

- 1. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Precursor: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in Kinase Inhibitor Discovery

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, by regulating a vast array of cellular processes, represent a large and druggable class of enzymes. Dysregulation of kinase activity is a hallmark of many pathological conditions. Within the landscape of kinase inhibitor scaffolds, the pyrazole ring system has emerged as a "privileged" structure. Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design.[1] Pyrazole-based compounds have led to the development of numerous approved drugs targeting a range of kinases, including Janus kinases (JAKs), p38 MAP kinase, and Aurora kinases.[1][2]

This application note delves into the utility of a specific, highly functionalized pyrazole derivative, 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde , as a versatile precursor for the synthesis of novel kinase inhibitors. The strategic placement of the phenyl, pyridinyl, and carbaldehyde moieties on the pyrazole core provides a rich platform for chemical elaboration, enabling the exploration of diverse chemical space to target various kinase families. The aldehyde functionality, in particular, serves as a versatile handle for introducing a variety of pharmacophores through reactions such as Schiff base formation and reductive amination, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of the Precursor: A Reliable Pathway

The synthesis of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is most effectively achieved through a two-step process commencing with the condensation of 3-acetylpyridine and phenylhydrazine, followed by a Vilsmeier-Haack reaction.[2] This classical formylation reaction is a robust and widely used method for the synthesis of pyrazole-4-carbaldehydes.[3]

Protocol 1: Synthesis of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Step 1: Synthesis of 3-acetylpyridine phenylhydrazone

-

To a solution of 3-acetylpyridine (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The precipitated product, 3-acetylpyridine phenylhydrazone, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cooled N,N-dimethylformamide (DMF, 5.0 eq) with constant stirring.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes.

-

Add the 3-acetylpyridine phenylhydrazone (1.0 eq) from Step 1 to the Vilsmeier reagent in portions.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The solid precipitate of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Caption: Synthetic scheme for 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde.

Application in the Synthesis of Kinase Inhibitors

The aldehyde group at the C4 position of the pyrazole ring is a versatile synthetic handle for the introduction of various functionalities to modulate the biological activity of the resulting compounds. Schiff base formation and the synthesis of urea derivatives are two common and effective strategies to generate libraries of potential kinase inhibitors from this precursor.

Targeting p38 MAP Kinase: A Proof-of-Concept

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases. Pyrazole-urea based compounds have been identified as potent allosteric inhibitors of p38 MAP kinase.[1][4] While a direct derivative of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde has not been explicitly reported as a p38 inhibitor, the synthesis of pyrazolyl urea derivatives is a well-established route to potent inhibitors of this kinase.[5] The following protocol illustrates a general method for converting a pyrazole-4-carbaldehyde into a urea-containing inhibitor, a strategy that can be applied to our precursor of interest.

This protocol is a representative example of how 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde could be elaborated into a urea-based kinase inhibitor.

Step 1: Reductive Amination to Form the Amine Intermediate

-

Dissolve 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add the desired primary amine (e.g., a substituted aniline, 1.1 eq) and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine intermediate, which can be purified by column chromatography if necessary.

Step 2: Urea Formation

-

Dissolve the amine intermediate from Step 1 (1.0 eq) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

-

Add the desired isocyanate (e.g., a substituted phenyl isocyanate, 1.1 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude urea derivative can be purified by recrystallization or column chromatography.

Caption: General workflow for synthesizing pyrazolyl urea derivatives.

Targeting Janus Kinases (JAKs): An Emerging Opportunity

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a critical role in cytokine signaling, and dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[6] Several pyrazole-based JAK inhibitors have been developed, with some achieving clinical success.[7] The aldehyde functionality of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can be utilized to synthesize Schiff base derivatives, which have shown promise as kinase inhibitors.[8][9]

-

Dissolve 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol.

-

Add a substituted amine or aniline (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization.

Mechanism of Action and Signaling Pathways

The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They achieve their selectivity and potency by forming specific interactions with amino acid residues in the ATP-binding pocket of the target kinase. The pyrazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase's hinge region. The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity.

For instance, in the case of p38 MAP kinase inhibitors, the pyrazole scaffold can orient substituents to interact with the hydrophobic region I and the "gatekeeper" residue. In JAK inhibitors, the pyrazole core can mimic the adenine moiety of ATP, with substituents extending into selectivity pockets to differentiate between the highly homologous JAK family members.[7]

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

Data Summary

| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |

| Pyrazolyl Urea | p38α MAP Kinase | 1-100 | [4] |

| Pyrazole-based | JAK1 | 5.9 | [7] |

| Pyrazole-based | JAK2 | 5.7 | [7] |

| Pyrazole-based | JAK3 | >100 | [7] |

| Pyrazolyl Thiazolidinone | Aurora-A Kinase | 110 | [10] |

Conclusion and Future Directions

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde represents a highly promising and versatile starting material for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the presence of a reactive aldehyde functionality provide a robust platform for the generation of diverse compound libraries. The strategic incorporation of the pyridinyl moiety offers an additional vector for modulating solubility, pharmacokinetic properties, and potential interactions with the target kinase.

Future research should focus on the systematic exploration of derivatives synthesized from this precursor, targeting key kinases implicated in cancer and inflammatory diseases. The synthesis and screening of Schiff base and urea libraries derived from 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde against a panel of kinases, such as the JAK family and p38 MAP kinase, is a logical and promising next step. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies.

References

-

Tong, L. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Retrieved from [Link]

- Shetty, M. M., et al. (2008). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 20(7).

-

Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. Available at: [Link]

-

Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences, 8(1), 3. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

-

Adooq Bioscience. (n.d.). JAK pathway | JAK inhibitors. Retrieved from [Link]

-

Yamagishi, H., et al. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 25(20), 5436-5449. Available at: [Link]

-

Yilmaz, I., et al. (2019). Synthesis of New Azo Schiff Bases of Pyrazole Derivatives and their Spectroscopic and Theoretical Investigations. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available at: [Link]

-

Kumar, D., et al. (2019). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry, 12(2), 733-742. Available at: [Link]

-

Lee, S. H., et al. (2017). Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. ResearchGate. Available at: [Link]

-

Goud, G. A., et al. (2018). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences, 7(7), 1145-1155. Available at: [Link]

-

Pop, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11505. Available at: [Link]

-

He, X., et al. (2022). Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi. Available at: [Link]

-

Kumar, A., et al. (2013). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4881-4884. Available at: [Link]

-

ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK. Retrieved from [Link]

-

Insuasty, B., et al. (2015). Current status of pyrazole and its biological activities. Open Journal of Medicinal Chemistry, 5(4), 75-99. Available at: [Link]

-

Pandhurnekar, C. P., et al. (2021). A Comprehensive Review on Synthetic and Medicinal Aspects of Pyrazole Derivatives. Journal of Advanced Scientific Research, 12(ICITNAS), 37-43. Available at: [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde in Targeted Anticancer Drug Discovery

Executive Summary: The Pyrazole-Pyridine "Privileged Scaffold"

In the landscape of modern oncology, the 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. This specific intermediate combines two critical pharmacophores:

-

The Pyrazole Ring: A rigid 5-membered linker that orients substituents for optimal receptor binding.

-

The Pyridin-3-yl Group: A bioisostere of the phenyl ring that improves water solubility and provides a crucial hydrogen-bond acceptor (nitrogen atom), often essential for interacting with the hinge region of kinase targets (e.g., EGFR, VEGFR-2, CDKs).

This application note provides a comprehensive guide for researchers to synthesize this core scaffold and utilize it as a divergence point for generating libraries of potent anticancer agents, specifically chalcones , Schiff bases , and thiazole hybrids .

Chemical Synthesis Protocol: The Core Scaffold

The synthesis of the title compound relies on the Vilsmeier-Haack reaction , a robust formylation-cyclization sequence.[1] This protocol is optimized for the pyridin-3-yl isomer to ensure high regioselectivity.

Step 1: Hydrazone Formation

Objective: Condensation of 3-acetylpyridine with phenylhydrazine.

-

Reagents: 3-Acetylpyridine (1.0 eq), Phenylhydrazine (1.0 eq), Glacial Acetic Acid (catalytic), Ethanol (solvent).

-

Procedure:

-

Dissolve 10 mmol of 3-acetylpyridine in 20 mL of absolute ethanol.

-

Add 10 mmol of phenylhydrazine dropwise under stirring.

-

Add 3–5 drops of glacial acetic acid.

-

Reflux the mixture for 2–3 hours. Monitor consumption of ketone by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Cool to room temperature. The hydrazone precipitate is filtered, washed with cold ethanol, and dried.

-

Checkpoint: The product should be a yellow/orange solid.

-

Step 2: Vilsmeier-Haack Cyclization

Objective: Cyclization and C4-formylation to generate the pyrazole-4-carbaldehyde.

-

Reagents: DMF (Dimethylformamide, 3.0 eq), POCl

(Phosphorus Oxychloride, 3.0 eq), Hydrazone intermediate (from Step 1). -

Procedure:

-

Vilsmeier Reagent Preparation: In a round-bottom flask, cool anhydrous DMF (30 mmol) to 0°C in an ice bath. Add POCl

(30 mmol) dropwise with vigorous stirring. Caution: Exothermic reaction. Stir for 30 mins until a semi-solid iminium salt forms. -

Addition: Dissolve the hydrazone (10 mmol) in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization: Allow the mixture to warm to room temperature, then heat to 70–80°C for 4–6 hours.

-

Work-up: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated NaHCO

solution (pH ~7–8). -

Isolation: Stir for 1 hour. The solid product (1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde) precipitates out. Filter, wash with water, and recrystallize from ethanol/DMF.

-

Derivatization Workflows: From Scaffold to Drug Candidate

The C4-aldehyde group is a highly reactive "chemical handle."[2] We define two primary workflows for anticancer agent development using this scaffold.

Workflow A: Synthesis of Pyrazolyl-Chalcones (Michael Acceptors)

Chalcones contain an

-

Reaction: Claisen-Schmidt Condensation.

-

Protocol:

-

Mix the aldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

Add 40% NaOH (aq) dropwise at 0–5°C.

-

Stir at room temperature for 12–24 hours.

-

Neutralize with dilute HCl.[3] Filter the precipitate (Chalcone).

-

Workflow B: Synthesis of Schiff Bases (Kinase Inhibitors)

Schiff bases (imines) introduce a spacer that allows the molecule to span large binding pockets, such as those found in EGFR or VEGFR.

-

Reaction: Acid-catalyzed condensation.

-

Protocol:

-

Reflux the aldehyde (1.0 eq) with an aromatic amine (e.g., 4-fluoroaniline, 1.0 eq) in ethanol.

-

Add catalytic glacial acetic acid.

-

Reflux for 4–8 hours. Isolate by filtration.[3]

-

Visualizing the Synthetic & Biological Logic

Figure 1: Synthetic pathway from 3-acetylpyridine to bioactive derivatives and their respective biological targets.

Biological Evaluation Protocols

To validate the anticancer potential of the synthesized derivatives, the following assays are mandatory.

In Vitro Cytotoxicity Assay (MTT)

Purpose: Determine IC

-

Seeding: Seed cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Treat cells with derivatives at varying concentrations (0.1, 1, 5, 10, 50, 100

M) for 48h. Include Doxorubicin as a positive control.[4] -

MTT Addition: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C. -

Solubilization: Dissolve formazan crystals in DMSO (100

L). -

Measurement: Read absorbance at 570 nm. Calculate % Cell Viability.

Molecular Docking (In Silico Validation)

Purpose: Predict binding affinity to kinase targets (e.g., EGFR Kinase Domain).

-

Protein Prep: Retrieve EGFR crystal structure (e.g., PDB ID: 1M17) from RCSB PDB. Remove water and co-crystallized ligands.

-

Ligand Prep: Draw the derivative structure (e.g., ChemDraw), minimize energy (MM2 force field).

-

Docking: Use AutoDock Vina. Define the grid box around the ATP-binding site (hinge region residues: Met793).

-

Analysis: Look for Hydrogen bonds between the pyridine nitrogen of the scaffold and the hinge region backbone.

Comparative Data Summary

The following table summarizes reported potency ranges for derivatives of this scaffold compared to standard drugs.

| Compound Class | Target Mechanism | Typical IC | Typical IC | Reference |

| Core Aldehyde | Intermediate (Low activity) | > 100 | > 100 | [1] |

| Chalcone Derivative | Tubulin / EGFR Dual Inhibitor | 2.8 – 6.5 | 3.1 – 5.0 | [2, 4] |

| Schiff Base | CDK2 / EGFR Inhibitor | 10 – 15 | 12 – 18 | [3] |

| Doxorubicin (Control) | DNA Intercalation | 0.5 – 1.0 | 0.8 – 1.2 | [1] |

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - National Institutes of Health. [Link]

-

Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Int. J. Mol.[5] Sci. [Link]

-

1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives: Synthesis and Activity. Asian J. Chem.[6] [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. Scientific Reports. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

Troubleshooting & Optimization

Preventing byproduct formation in the formylation of substituted pyrazoles

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the formylation of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial transformation. Pyrazole-4-carbaldehydes are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals, yet their preparation is often plagued by byproduct formation.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms, offering logical, field-tested solutions to common experimental challenges. We will focus primarily on the Vilsmeier-Haack reaction, the most prevalent method, while also exploring viable alternatives for sensitive substrates.

Core Concepts: The Vilsmeier-Haack Reaction Mechanism

Understanding the mechanism is the first step to effective troubleshooting. The formylation of a substituted pyrazole is a classic electrophilic aromatic substitution (SEAr). The reaction proceeds through three main stages[1]:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[2]

-

Electrophilic Attack: The electron-rich pyrazole ring, specifically the C4 position, attacks the electrophilic carbon of the Vilsmeier reagent. This step is typically the rate-determining step and is highly influenced by the electronic nature of the substituents on the pyrazole ring.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.

This process is visualized in the diagram below.

Caption: The Vilsmeier-Haack reaction pathway for pyrazole formylation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the formylation of substituted pyrazoles in a practical question-and-answer format.

Question 1: My reaction is not working or the yield is very low. What are the likely causes?

Answer: This is a common issue that typically points to the electronic nature of your pyrazole substrate. The Vilsmeier-Haack reaction is an electrophilic substitution, meaning it is highly sensitive to the electron density of the pyrazole ring.

Causality & Explanation:

-

Electron-Withdrawing Groups (EWGs): If your pyrazole has strong EWGs (e.g., -NO₂, -CN, -CF₃, aryl groups with nitro substituents), the ring is "deactivated."[3] This deactivation makes the pyrazole a weaker nucleophile, slowing down or completely inhibiting the attack on the Vilsmeier reagent. N-unsubstituted pyrazoles can also fail to undergo formylation at the 4-position under standard conditions.[4][5]

-

N1-Substituent: The reaction is most efficient on N-alkyl or N-aryl pyrazoles.[4] An unsubstituted N-H can be deprotonated under the reaction conditions, potentially leading to side reactions or insolubility.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low-yield formylation reactions.

Solutions:

-

Increase Reaction Severity: For moderately deactivated substrates, increasing the reaction temperature (e.g., from 70 °C to 100-120 °C) and prolonging the reaction time can sometimes force the reaction to completion.[2] However, this carries the risk of decomposition and byproduct formation.

-

Protect N-H Pyrazoles: If you are using an N-unsubstituted pyrazole, consider protecting the nitrogen with a suitable group before formylation. A propanoate group has been successfully used for this purpose, followed by deprotection.[4]

-

Switch to an Alternative Method: For highly deactivated or sensitive substrates, the Vilsmeier-Haack conditions may be too harsh. Consider the Duff reaction (see Question 4).

Question 2: I've isolated a byproduct containing a chlorine atom instead of the aldehyde. What happened?

Answer: You are likely observing the formation of a chloro- or dichloro-methyl byproduct. This occurs when the hydrolysis of the intermediate iminium salt is incomplete or when the Vilsmeier reagent itself acts as a chlorinating agent.

Causality & Explanation: The intermediate formed after the pyrazole attacks the Vilsmeier reagent is an iminium salt. For the aldehyde to form, this salt must be completely hydrolyzed by water.

-

Incomplete Hydrolysis: If the work-up is not sufficiently basic or is too brief, the hydrolysis may be incomplete, leading to chlorinated intermediates.

-

Reaction with Hydroxyl Groups: If your substrate contains a hydroxyl group (e.g., a 2-hydroxyethyl substituent on N1), the Vilsmeier reagent can replace the -OH group with a chlorine atom.[3]

Solutions:

-

Controlled Hydrolysis: Ensure a robust aqueous work-up. After cooling the reaction, pour it onto crushed ice and then neutralize carefully with a base like sodium hydroxide, sodium carbonate, or sodium bicarbonate solution until the pH is basic (pH > 9). Stirring vigorously for an extended period (1-2 hours) at room temperature or with gentle heating can drive the hydrolysis to completion.

-

Protect Sensitive Functional Groups: If your substrate has functional groups like alcohols that are susceptible to chlorination, they should be protected prior to the Vilsmeier-Haack reaction.

Question 3: My reaction mixture turned dark, and I have a complex mixture of products upon analysis. What causes this decomposition?

Answer: A dark, tarry reaction mixture is a clear sign of decomposition, which is almost always caused by excessive heat or prolonged reaction times, especially with electron-rich substrates.

Causality & Explanation: The Vilsmeier reagent is highly reactive. While necessary for the formylation, prolonged exposure at high temperatures can lead to unwanted side reactions.

-

DMF Decomposition: At high temperatures and over long periods, DMF can decompose to generate small amounts of formaldehyde.[3] This can lead to hydroxymethylation of your pyrazole, creating an unexpected byproduct, (4-hydroxymethyl)pyrazole.[3]

-

Substrate Instability: Electron-rich pyrazoles are highly activated and can be susceptible to polymerization or other decomposition pathways under harsh acidic and high-temperature conditions.

Solutions:

-

Optimize Temperature and Time: Carefully monitor your reaction by TLC or LCMS. Aim for the lowest temperature and shortest time necessary for complete conversion of your starting material. For many substrates, heating at 60-80 °C for 2-7 hours is sufficient.[2][6]

-

Controlled Reagent Addition: Always add the POCl₃ dropwise to the DMF at 0 °C to control the initial exothermic formation of the Vilsmeier reagent before adding your substrate.

Question 4: The Vilsmeier-Haack reaction is not working for my sensitive substrate. Is there a milder alternative?

Answer: Yes. The Duff reaction is an excellent alternative for formylating pyrazoles under milder, non-chlorinating conditions. This method is particularly useful for substrates that are sensitive to the harshness of POCl₃.

Causality & Explanation: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA).[7] The reaction proceeds via the formation of an electrophilic iminium cation from HMTA, which then attacks the activated pyrazole ring. The subsequent hydrolysis of the intermediate furnishes the aldehyde. This method avoids the use of POCl₃, making it significantly milder and safer.[7]

Reaction Condition Comparison:

| Feature | Vilsmeier-Haack Reaction | Duff Reaction |

| Reagents | DMF, POCl₃ (or SOCl₂, oxalyl chloride) | Hexamethylenetetramine (HMTA), Acid (TFA, AcOH) |

| Temperature | 0 °C to 120 °C | Reflux (typically 60-120 °C) |

| Key Advantages | High reactivity, widely applicable | Milder, avoids POCl₃, good for sensitive substrates |

| Common Byproducts | Chlorinated species, decomposition products | Lower yields with deactivated rings |

| Reference | [2] | [7][8] |

Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Formylation

This protocol is a general starting point and should be optimized for your specific substrate.

-

Reagent Preparation (Vilsmeier Reagent):

-

In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer, add anhydrous DMF (5.0 eq).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a thicker, yellowish-white slurry.

-

-

Formylation Reaction:

-

Dissolve the substituted pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or an inert solvent like dichloroethane.

-

Add the pyrazole solution to the Vilsmeier reagent at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 70-90 °C.

-

Monitor the reaction progress by TLC or LCMS (typically 2-6 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a vigorously stirred beaker of crushed ice.

-

Neutralize the acidic solution by slowly adding 2 M aqueous sodium hydroxide (NaOH) solution until the pH is ~9-10.

-

Stir the resulting suspension for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.[9]

-

Protocol 2: Duff Reaction for Sensitive Substrates

This protocol provides a milder alternative to the Vilsmeier-Haack reaction.[7]

-

Reaction Setup:

-

To a round-bottom flask, add the 1-phenyl-1H-pyrazole derivative (1.0 eq, e.g., 4.0 mmol), hexamethylenetetramine (HMTA, 1.5 eq, 6.0 mmol), and trifluoroacetic acid (TFA, ~5 mL).

-

Equip the flask with a reflux condenser.

-

-

Reaction Execution:

-